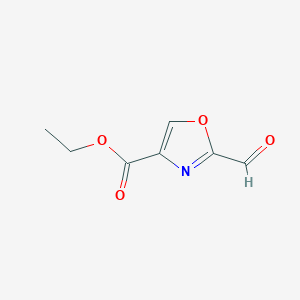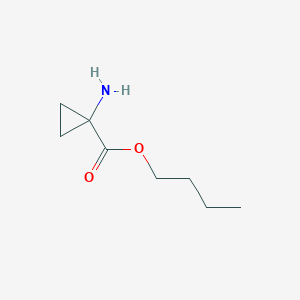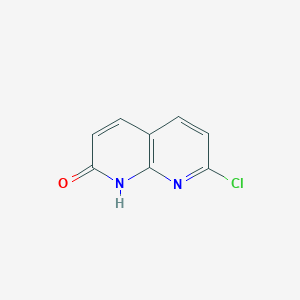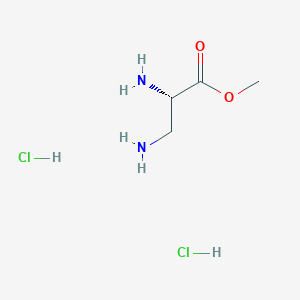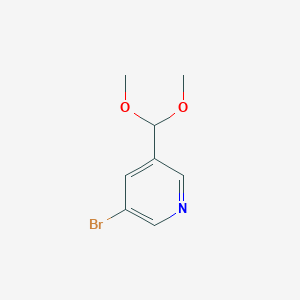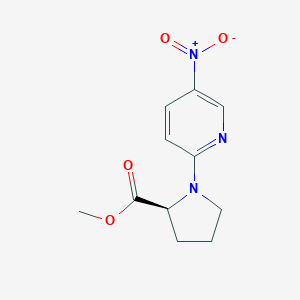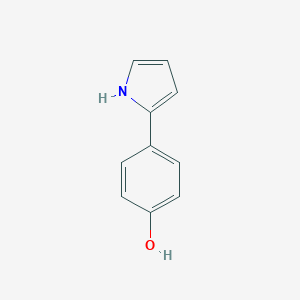
2-(4-Hydroxyphenyl)-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would involve providing a brief overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s role or significance in biological systems or industrial applications would also be discussed.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve discussing the molecular structure of the compound, including bond lengths, bond angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve discussing any known chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve discussing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用
Photoluminescent Materials
A study by Beyerlein and Tieke (2000) explored the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, showcasing their application in photoluminescent materials. These polymers exhibit strong photoluminescence and high photochemical stability, making them suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Synthetic Chemistry
Kobayashi et al. (2001) developed a method for synthesizing pyrrolo[1,2-a]quinoxaline derivatives, demonstrating the chemical versatility of pyrrole compounds in creating complex structures. This synthesis is catalyzed by diethyl ether–boron trifluoride, leading to compounds with potential in various chemical applications (Kobayashi et al., 2001).
Electronically Active Materials
Hildebrandt, Schaarschmidt, and Lang (2011) described the synthesis of novel pyrrole derivatives with ferrocenyl groups, highlighting their application in electronically active materials. These compounds exhibit unique electronic and structural properties, including reversible electron transfer processes, suggesting their use in electrochemical applications (Hildebrandt, Schaarschmidt, & Lang, 2011).
Sustainable Catalysis
Michlik and Kempe (2013) introduced a sustainable catalytic synthesis of pyrroles, emphasizing the environmental benefits of using renewable resources. This catalytic method allows for the selective formation of C–N and C–C bonds, presenting a green chemistry approach to pyrrole synthesis (Michlik & Kempe, 2013).
Corrosion Inhibition
Verma et al. (2015) investigated the use of 5-(phenylthio)-3H-pyrrole-4-carbonitriles as corrosion inhibitors, demonstrating the practical application of pyrrole derivatives in protecting metals from corrosion. This study highlights the potential of these compounds in industrial applications, where corrosion resistance is crucial (Verma et al., 2015).
Safety And Hazards
This would involve discussing any known safety concerns or hazards associated with the compound, such as toxicity or flammability.
将来の方向性
This would involve discussing potential areas for future research, such as new synthetic methods, potential applications, or unanswered questions about the compound’s properties or behavior.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
特性
IUPAC Name |
4-(1H-pyrrol-2-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-9-5-3-8(4-6-9)10-2-1-7-11-10/h1-7,11-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLRPCFAWYYZHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-pyrrole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

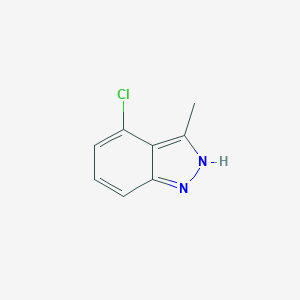
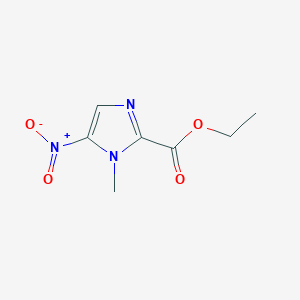
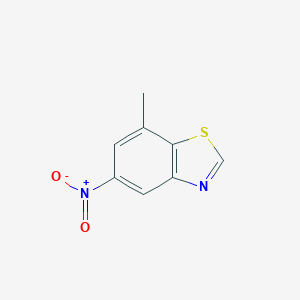
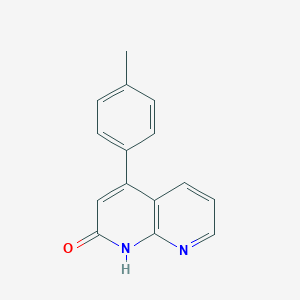
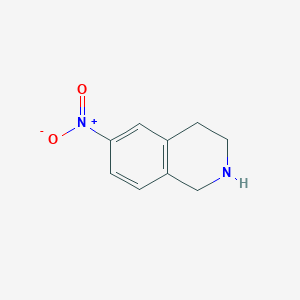
![6-(Bromomethyl)benzo[d]oxazole](/img/structure/B175791.png)
